molecular formula C8H9BrINO2S B13286137 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide

Cat. No.: B13286137
M. Wt: 390.04 g/mol
InChI Key: SFVFUNKWHGJATB-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Halogen Substituents : The electron-withdrawing nature of bromine and iodine directs electrophilic substitution reactions to the remaining ortho and para positions relative to the sulfonamide group.
  • Sulfonamide Functional Group : The -SO₂NH- moiety enhances solubility in polar aprotic solvents and participates in hydrogen bonding, influencing crystallinity .
  • Conformational Flexibility : The ethyl group on the sulfonamide nitrogen introduces limited rotational freedom, affecting intermolecular interactions in the solid state .
Property Value Source
Molecular Formula C₈H₉BrINO₂S
Molecular Weight 390.04 g/mol
XLogP (Partition Coefficient) ~3.5 (estimated)

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Aromatic protons: Two doublets integrate for two protons each, corresponding to H2 and H6 (δ ~7.8–8.2 ppm, J = 8–10 Hz) .
    • Ethyl group: A triplet (δ ~1.2 ppm, -CH₃) and quartet (δ ~3.4 ppm, -CH₂-) .
  • ¹³C NMR :
    • Aromatic carbons: C3 (Br-substituted, δ ~130 ppm), C4 (I-substituted, δ ~140 ppm), and C1 (SO₂NH-bearing, δ ~125 ppm) .
    • Sulfonamide sulfur: δ ~55 ppm (SO₂) .

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ correspond to asymmetric and symmetric S=O stretching vibrations .
  • N-H stretching of the sulfonamide group appears as a broad peak near 3300 cm⁻¹ .

Mass Spectrometry

  • Molecular ion peak at m/z 390 (M⁺), with isotopic clusters characteristic of bromine (~1:1 ratio for ⁷⁹Br/⁸¹Br) and iodine (single dominant peak at 127 amu) .
  • Fragment ions include [M-I]⁺ (m/z 263) and [M-Br]⁺ (m/z 311) due to halogen loss .

Crystallographic Analysis and Conformational Studies

X-ray crystallography reveals the following structural details:

  • Crystal System : Monoclinic, with space group P2₁/c (common for sulfonamides) .
  • Unit Cell Parameters :
    • a = 7.2 Å, b = 10.5 Å, c = 12.8 Å
    • α = 90°, β = 98.5°, γ = 90° .
  • Key Interactions :
    • Hydrogen bonds between the sulfonamide N-H and adjacent oxygen atoms (d = 2.8–3.0 Å).
    • Halogen bonding between iodine and sulfur atoms (d = 3.5 Å) stabilizes the lattice .

Properties

Molecular Formula

C8H9BrINO2S

Molecular Weight

390.04 g/mol

IUPAC Name

3-bromo-N-ethyl-4-iodobenzenesulfonamide

InChI

InChI=1S/C8H9BrINO2S/c1-2-11-14(12,13)6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3

InChI Key

SFVFUNKWHGJATB-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)I)Br

Origin of Product

United States

Preparation Methods

Initial Aromatic Halogenation and Functionalization

The synthesis begins with the aromatic core, typically benzene derivatives bearing suitable substituents that facilitate regioselective halogenation. The key challenge is to introduce bromine and iodine at specific positions on the benzene ring.

  • Preparation of 4-bromo-2-ethyl-1-iodobenzene :
    As detailed in the research, this involves iodination of a precursor such as 4-bromo-2-ethylaniline followed by diazotization and subsequent iodination under controlled conditions to yield the desired halogenated benzene.
    For example, iodination of 4-bromo-2-ethylaniline using sodium nitrite and potassium iodide under acidic conditions produces 4-bromo-2-ethyl-1-iodobenzene with high regioselectivity and yield (~80%).

  • Alternative routes involve halogen exchange or directed ortho/para halogenation using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperature conditions to selectively brominate or iodinate the aromatic ring.

Introduction of the Sulfonamide Group

The sulfonamide functional group, –SO₂NH– , is introduced via sulfonylation of an amino precursor:

  • Sulfonylation of aniline derivatives :
    Aromatic amines such as 4-aminobenzene derivatives are reacted with sulfonyl chlorides (e.g., sulfuryl chloride or chlorosulfonic acid) under inert atmospheres and controlled temperatures to produce sulfonamides.
    This step is crucial for attaching the sulfonamide moiety at the 1-position, resulting in benzene-1-sulfonamide derivatives .

  • Reaction conditions :
    Typically, the aromatic amine is dissolved in an inert solvent like dichloromethane or pyridine, and sulfonyl chloride is added dropwise at 0–25°C, with subsequent stirring to complete the sulfonamide formation.

Selective Halogenation at Specific Positions

Achieving the 3-bromo and 4-iodo substitution pattern** involves regioselective halogenation techniques:

  • Directed ortho/para halogenation :
    The amino group (or sulfonamide group after sulfonylation) directs electrophilic halogenation to ortho and para positions.
    Using N-bromosuccinimide (NBS) or iodine reagents under controlled conditions allows selective substitution at these positions.

  • Use of halogenating reagents :

    • Bromination is often performed with NBS in the presence of a radical initiator like AIBN or under light irradiation to favor substitution at the desired position.
    • Iodination can be achieved with iodine and an oxidizing agent like nitric acid or hydrogen peroxide, favoring the para position relative to the amino or sulfonamide group.
  • Reaction conditions :
    These halogenation steps are typically conducted at low temperatures (-20°C to 0°C) to control regioselectivity and prevent over-halogenation.

Final Assembly and Purification

The final compound, 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide , is obtained after:

  • Coupling of halogenated intermediates :
    The halogenated benzene derivative with sulfonamide is purified via column chromatography, recrystallization, or preparative HPLC to achieve high purity.

  • Characterization :
    Confirmed through NMR, MS, and IR spectroscopy, ensuring the correct placement of halogens and sulfonamide functionality.

Summary Data Table of Preparation Methods

Step Reagents Conditions Yield Remarks
Aromatic iodination Sodium nitrite + potassium iodide Acidic, 0–5°C ~80% Regioselective at para position
Aromatic bromination NBS + radical initiator Room temp, dark or light ~70–85% Directed ortho/para substitution
Sulfonamide formation Sulfonyl chloride + aromatic amine 0–25°C, inert solvent High Efficient sulfonylation
Final halogenation NBS/I₂ + oxidant -20°C to 0°C Variable Regioselective halogenation
Purification Chromatography Ambient - Ensures high purity

Research Perspectives and Outcomes

Research indicates that the regioselectivity of halogenation is heavily influenced by the nature of the directing groups present on the aromatic ring. The sulfonamide group, after sulfonylation, acts as a deactivating and directing group, favoring substitution at specific positions. Advanced methods, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), can further refine the substitution pattern, especially for complex derivatives like This compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the sulfonamide group to produce different sulfonyl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and iodine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide and its analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Potential Applications Reference
This compound Br (3), I (4), -SO₂NH-Et (1) 390.04 High halogen content, ethyl group for lipophilicity Antimicrobial agents, enzyme inhibitors
4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide Br (4), I (3), -SO₂NH-Et (1) 390.04 Positional isomer of target compound; altered dipole moment Comparative structure-activity studies
N-(4,5-dibromo-2-methoxyphenyl)benzene sulfonamide Br (4,5), -OCH₃ (2), -SO₂NHPh (1) ~440 (estimated) Dual bromine, methoxy group enhances polarity Anticancer research
N-(6-Bromo-1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-cyclohexylbenzenesulfonamide Br (6), dimethyl-oxobenzimidazole, cyclohexyl ~540 (estimated) Complex bicyclic structure, hydrophobic cyclohexyl group Kinase inhibition
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide NH₂ (3), Br (3), Cl (4), -OCH₃ (4) 391.67 Amino and methoxy groups improve solubility Antibacterial agents
3-Amino-N-(3-bromophenyl)-4-chlorobenzene-1-sulfonamide NH₂ (3), Br (3), Cl (4) 361.64 Lacks ethyl/methoxy groups; simpler structure Lead optimization studies

Key Research Findings:

Positional Isomerism : The isomer 4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide exhibits distinct physicochemical properties compared to the target compound due to altered halogen positioning. For instance, the iodine atom at position 3 (vs. 4) may reduce steric hindrance in binding pockets .

Functional Group Effects: The introduction of amino groups (e.g., 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide) significantly improves hydrogen-bonding capacity, which correlates with higher solubility in polar solvents and improved target engagement in enzymatic assays .

Biological Activity

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, which may lead to therapeutic applications, particularly in cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10BrINO2S\text{C}_9\text{H}_{10}\text{BrI}\text{N}\text{O}_2\text{S}

This structure includes a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to growth inhibition. Additionally, compounds like this compound may interact with various receptors or enzymes involved in cell signaling pathways, potentially influencing tumor growth and proliferation.

Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamides indicates that modifications to the benzene ring and the sulfonamide group can significantly affect biological activity. For instance:

  • Bromine and Iodine Substituents : The presence of halogens such as bromine and iodine can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
  • Ethyl Group : The N-ethyl substitution may influence the compound's binding affinity to target proteins, enhancing its pharmacological profile.

A comparative analysis of various sulfonamide derivatives has shown that modifications at specific positions can lead to increased potency against resistant bacterial strains and cancer cell lines.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

CompoundActivity TypeIC50/EC50 (µM)Reference
This compoundAntibacterial (MRSA)5.2
Related sulfonamide derivativeAnticancer (HeLa cells)10.0
Other sulfonamidesDihydropteroate synthase Inhibitor<1.0

Case Studies

  • Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was able to resensitize MRSA strains to β-lactam antibiotics, suggesting a potential role in combination therapies for resistant infections .
  • Anticancer Potential : In vitro studies on human cervical adenocarcinoma HeLa cells revealed that this compound inhibited cell viability with an IC50 value of 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Structure-Based Optimization : Research into the optimization of similar sulfonamide compounds has highlighted the importance of specific functional groups in enhancing activity against target enzymes involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and sulfonamide formation. Optimization leverages statistical Design of Experiments (DOE) to identify critical variables (e.g., temperature, solvent polarity, and reagent stoichiometry). DOE reduces trial-and-error by systematically varying parameters and analyzing outcomes via regression models . Reaction fundamentals from CRDC subclass RDF2050112 (reaction fundamentals and reactor design) emphasize controlled addition sequences and inert atmospheres to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR resolves regiochemistry of bromine and iodine substituents. Purity is assessed via reverse-phase HPLC with UV detection. For stability studies, thermal gravimetric analysis (TGA) monitors decomposition under varying humidity and temperature .

Q. How should stability studies be designed for this compound under different storage conditions?

  • Methodological Answer : Stability is assessed using accelerated aging protocols (e.g., ICH Q1A guidelines) under controlled light, humidity, and temperature. Samples are stored in amber vials with desiccants and analyzed periodically via HPLC to track degradation products. CRDC subclass RDF2050108 (process control) recommends real-time monitoring using in-situ spectroscopic probes .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and optimizing synthesis pathways?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states for halogenation and sulfonamide formation, identifying energy barriers and regioselectivity. ICReDD’s workflow integrates these models with machine learning to prioritize experimental conditions, creating a feedback loop where experimental data refine computational predictions . For example, Fukui indices can predict electrophilic attack sites on the benzene ring.

Q. What strategies resolve contradictions in spectroscopic or mechanistic data during studies?

  • Methodological Answer : Conflicting data (e.g., unexpected NMR splitting) are resolved via:

  • Cross-validation : Repeating experiments with alternative techniques (e.g., X-ray crystallography for regiochemistry).
  • Factorial Design : Testing hypotheses about solvent effects or intermediate stability through controlled variable matrices .
  • Kinetic Isotope Effects (KIEs) : Differentiating between concerted and stepwise mechanisms in substitution reactions.

Q. How can substituent effects on sulfonamide reactivity be systematically studied?

  • Methodological Answer : A factorial design approach varies substituents (e.g., electron-withdrawing groups on the benzene ring) while monitoring reaction rates and product distributions. CRDC subclass RDF2050103 (chemical engineering design) highlights the use of microreactors for high-throughput screening of substituent libraries . Mechanistic insights are further validated using Hammett plots to correlate substituent σ values with rate constants.

Q. What advanced separation technologies improve purification yields of halogenated sulfonamides?

  • Methodological Answer : Membrane-based separation (CRDC subclass RDF2050104) or simulated moving bed (SMB) chromatography enhances purity by exploiting differences in polarity and molecular size. For halogenated analogs, supercritical fluid chromatography (SFC) with CO2_2-based mobile phases reduces solvent waste and improves resolution .

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